molecular formula C27H36N4O2 B14728093 1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea CAS No. 5899-57-0

1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea

Cat. No.: B14728093
CAS No.: 5899-57-0
M. Wt: 448.6 g/mol
InChI Key: QPMAQBDNENJBNU-UHFFFAOYSA-N
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Description

1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolidine ring, and a urea moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrolidine rings play a crucial role in binding to these targets, while the urea moiety can form hydrogen bonds, enhancing the compound’s affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes .

Comparison with Similar Compounds

Properties

CAS No.

5899-57-0

Molecular Formula

C27H36N4O2

Molecular Weight

448.6 g/mol

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea

InChI

InChI=1S/C27H36N4O2/c1-19(2)21-6-8-22(9-7-21)28-27(33)29-23-10-11-25(30-16-12-20(3)13-17-30)24(18-23)26(32)31-14-4-5-15-31/h6-11,18-20H,4-5,12-17H2,1-3H3,(H2,28,29,33)

InChI Key

QPMAQBDNENJBNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCC4

Origin of Product

United States

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